(Cyclopentylmethyl)(trimethyl)stannane
Description
(Cyclopentylmethyl)(trimethyl)stannane is an organotin compound characterized by a trimethyltin group bonded to a cyclopentylmethyl substituent. Organotin compounds, such as stannanes, are widely utilized in organic synthesis as reagents for cross-coupling reactions, radical initiators, or catalysts due to their tunable electronic and steric properties . The cyclopentylmethyl group likely confers unique steric bulk compared to simpler alkyl or aryl substituents, which may influence reactivity and stability.
Properties
CAS No. |
73017-75-1 |
|---|---|
Molecular Formula |
C9H20Sn |
Molecular Weight |
246.96 g/mol |
IUPAC Name |
cyclopentylmethyl(trimethyl)stannane |
InChI |
InChI=1S/C6H11.3CH3.Sn/c1-6-4-2-3-5-6;;;;/h6H,1-5H2;3*1H3; |
InChI Key |
SZKNABHXEALDRA-UHFFFAOYSA-N |
Canonical SMILES |
C[Sn](C)(C)CC1CCCC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: (Cyclopentylmethyl)(trimethyl)stannane can be synthesized through several methods, including:
Stannylation Reaction: This involves the reaction of alkyl bromides or iodides with hexamethyldistannane.
Stille Coupling: A versatile carbon-carbon bond-forming reaction between stannanes and halides or pseudohalides.
Industrial Production Methods: Industrial production of this compound typically involves large-scale stannylation reactions using hexamethyldistannane and appropriate alkyl halides under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: (Cyclopentylmethyl)(trimethyl)stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: Reduction reactions can convert the compound into different organotin hydrides.
Substitution: The stannane can participate in substitution reactions where the tin atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Such as hydrogen peroxide or other peroxides.
Reducing Agents: Including lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Halides or pseudohalides in the presence of palladium catalysts.
Major Products:
Oxidation Products: Tin oxides and other oxidized tin species.
Reduction Products: Organotin hydrides.
Substitution Products: Various organotin compounds with different functional groups.
Scientific Research Applications
(Cyclopentylmethyl)(trimethyl)stannane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for biologically active compounds.
Industry: Utilized in the production of polymers, coatings, and other materials where organotin compounds are beneficial
Mechanism of Action
The mechanism of action of (Cyclopentylmethyl)(trimethyl)stannane involves its ability to form stable carbon-tin bonds, which can participate in various chemical reactions. The tin atom can act as a Lewis acid, facilitating reactions with nucleophiles. The compound’s reactivity is influenced by the steric and electronic properties of the cyclopentylmethyl and trimethyl groups attached to the tin atom .
Comparison with Similar Compounds
Comparison with Structurally Similar Trimethylstannanes
Trimethylstannanes vary significantly in their physical and chemical properties depending on the substituent attached to the tin atom. Below is a detailed comparison with key analogs:
Table 1: Structural and Physical Properties of Trimethylstannane Derivatives
Key Observations:
Substituent Effects on Ionization Energy :
- Aryl-substituted stannanes exhibit higher ionization energies compared to alkyl analogs. For example, (4-chlorophenyl)trimethylstannane has an ionization energy of 8.95 eV , while trimethyl(phenylmethyl)stannane shows 8.08 eV . This suggests that electron-withdrawing groups (e.g., Cl) stabilize the compound against electron removal.
- Alkyl-substituted stannanes (e.g., ethyl or propyl) likely have lower ionization energies due to weaker electron-donating effects, though direct data are unavailable .
Steric and Electronic Influence on Reactivity :
- Bulky substituents like cyclopentylmethyl may hinder nucleophilic or electrophilic attack at the tin center, reducing reactivity in cross-coupling reactions compared to less hindered analogs (e.g., ethyltrimethylstannane) .
- Aryl-substituted stannanes are more resistant to hydrolysis than alkyl derivatives due to the stabilizing resonance effects of aromatic systems .
Synthetic Applications :
- Stannanes with aryl groups (e.g., (4-chlorophenyl)trimethylstannane) are employed in Stille couplings to construct biaryl systems .
- Alkyl-substituted stannanes, such as trimethylpropylstannane, participate in radical chain reactions, as demonstrated in studies involving trifluorovinylsilanes .
Research Findings on Related Stannanes
Cross-Coupling Efficiency :
- The SRN1 mechanism has been utilized to synthesize vinyl-substituted stannanes (e.g., trimethyl(2,2-diphenylvinyl)stannane), which achieve high yields (up to 92%) in cross-coupling reactions with aryl halides .
- (4-Chlorophenyl)trimethylstannane’s ionization energy (8.95 eV) correlates with its stability under oxidative conditions, making it suitable for reactions requiring prolonged heating .
Steric Effects in Catalysis :
- Bulky substituents on tin, such as cyclohexyl or phenyl groups, reduce catalytic activity in dealkylation reactions compared to smaller alkyl groups (e.g., methyl) . This trend suggests that (cyclopentylmethyl)(trimethyl)stannane may exhibit moderated reactivity in similar applications.
Hydrolytic Stability :
- Trimethyl(trifluorovinyl)silane derivatives show enhanced stability against hydrolysis due to the strong Si–O bond, a property that may extend to fluorinated stannanes but remains untested .
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